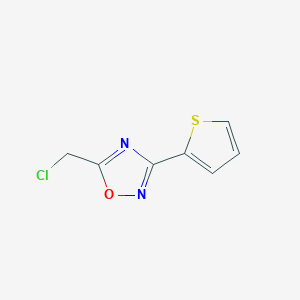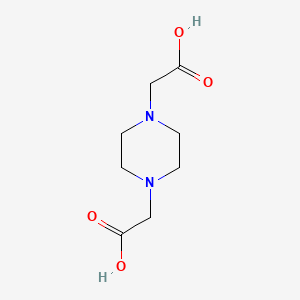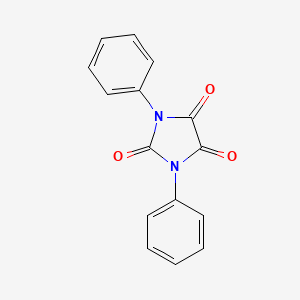
5-甲氧基-2-甲基-1,3-苯并噻唑-6-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is a chemical compound with the CAS Number: 299965-85-8. It has a molecular weight of 194.26 . The compound is a powder with a melting point of 104-105°C .
Molecular Structure Analysis
The InChI code for 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is 1S/C9H10N2OS/c1-5-11-7-4-8 (12-2)6 (10)3-9 (7)13-5/h3-4H,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is a powder with a melting point of 104-105°C . It has a molecular weight of 194.26 .科学研究应用
染料和颜料
5-甲氧基-2-甲基-1,3-苯并噻唑-6-胺已被用于合成杂环偶氮染料。这些染料源自类似2-氨基-6-甲氧基苯并噻唑的化合物,用于给醋酸纤维素着色,颜色从红色到绿蓝色不等。这些染料的颜色特性取决于杂环环的性质以及偶氮和偶联组分中的取代基(Georgiadou & Tsatsaroni, 2002)。此外,6-甲氧基-1,3-苯并噻唑-2-胺已用于合成与巴比妥酸偶联的偶氮染料,显示出有希望的电化学性能(Harisha et al., 2017)。
药物应用
像6-甲氧基-1,3-苯并噻唑-2-胺这样的化合物在药物研究中显示出潜力。例如,这种化合物的衍生物已被合成并评估其抗丝虫活性,特别针对各种物种的幼虫和未成年蠕虫。5-甲氧基衍生物显示出略高的活性(Zahner et al., 1990)。
合成新化合物
该化合物已被用于合成各种新物质。例如,它已参与合成苯并噻唑的苯乙烯席夫碱衍生物,这些衍生物被分析其水解过程(Benachenhou et al., 2012)。此外,6-甲氧基-1,3-苯并噻唑-2-胺已用于合成荧光和比色的pH探针,这些探针高度水溶性,可能对细胞内pH成像有用(Diana et al., 2020)。
安全和危害
作用机制
Target of Action
Similar compounds have been shown to have antimicrobial and antioxidant activities , suggesting potential targets could be microbial cells or oxidative stress pathways.
Mode of Action
Based on its structural similarity to other benzothiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Biochemical Pathways
Given its antimicrobial and antioxidant activities , it may interfere with microbial growth and survival pathways or modulate oxidative stress pathways.
Pharmacokinetics
Its molecular weight (19426 g/mol) and physical form (powder) suggest it could be well-absorbed and distributed in the body .
Result of Action
Its antimicrobial and antioxidant activities suggest it may inhibit microbial growth and reduce oxidative stress .
Action Environment
Environmental factors such as temperature, pH, and presence of other substances can influence the action, efficacy, and stability of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine . For instance, its storage temperature is 4°C, suggesting that it may be sensitive to heat .
生化分析
Biochemical Properties
5-Methoxy-2-methyl-1,3-benzothiazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with metal chelates, forming complexes that exhibit antimicrobial and antioxidant properties . The nature of these interactions often involves coordination bonds between the nitrogen and sulfur atoms of the benzothiazole ring and the metal ions, leading to the formation of stable complexes.
Cellular Effects
The effects of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine can affect the activity of various enzymes and proteins involved in these processes, leading to changes in cellular behavior . For example, it has been observed to inhibit the growth of certain microbial species, indicating its potential as an antimicrobial agent .
Molecular Mechanism
At the molecular level, 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular pathways . Additionally, the compound’s ability to form metal chelates enhances its biological activity, making it more effective in various biochemical applications .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine over time are crucial factors in its biochemical applications. In laboratory settings, this compound has been found to be relatively stable under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine maintains its biological activity, making it a reliable compound for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antimicrobial and antioxidant activity . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a clear threshold for its beneficial effects .
Metabolic Pathways
5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s ability to form metal chelates also plays a role in its metabolic activity, as these complexes can participate in redox reactions and other biochemical processes .
Transport and Distribution
The transport and distribution of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, enhancing its biological activity . The compound’s ability to form stable complexes with metal ions also influences its transport and distribution, as these complexes can be more readily taken up by cells .
Subcellular Localization
The subcellular localization of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine is determined by its chemical structure and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 5-Methoxy-2-methyl-1,3-benzothiazol-6-amine within cells can affect its activity and function, making it an important factor in its biochemical applications .
属性
IUPAC Name |
5-methoxy-2-methyl-1,3-benzothiazol-6-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-11-7-4-8(12-2)6(10)3-9(7)13-5/h3-4H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXTVXUTSAGLOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353967 |
Source


|
| Record name | 5-methoxy-2-methyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
299965-85-8 |
Source


|
| Record name | 5-methoxy-2-methyl-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)




![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)







